molecular formula C15H22N2O B7644616 N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide

Cat. No. B7644616
M. Wt: 246.35 g/mol
InChI Key: CUGPCYZPEAQAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that belongs to the class of aminoalkylindole derivatives. It was first synthesized in 2012 by Pfizer as a potential therapeutic agent for various medical conditions. PB-22 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.

Mechanism of Action

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. The activation of these receptors leads to the release of various neurotransmitters and cytokines, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase appetite, and improve mood. This compound has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have a high affinity for the CB1 receptor, which can lead to unwanted psychoactive effects. This compound has also been shown to have a high potential for abuse, which can limit its use in certain research settings.

Future Directions

There are several future directions for research on N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide. One area of interest is the potential use of this compound in the treatment of cancer. It has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease.
Overall, this compound is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.

Synthesis Methods

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide can be synthesized by reacting 1-(4-bromobutyl)-4-(4-methyl-1-piperazinyl)-1H-indole with 4-(1-pyrrolidinylmethyl)benzaldehyde in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-5-15(18)16-14-8-6-13(7-9-14)12-17-10-3-4-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGPCYZPEAQAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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